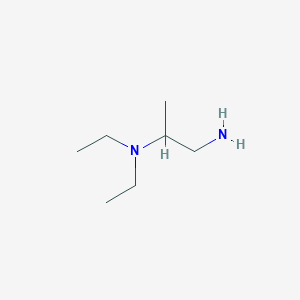

(1-Aminopropan-2-yl)diethylamine

描述

Structural Classification and Nomenclature of (1-Aminopropan-2-yl)diethylamine

This compound is classified as a chiral aliphatic diamine. The molecule is built upon a propane (B168953) backbone with two amine functional groups located at positions 1 and 2. Specifically, it possesses a primary amine (-NH₂) at the C1 position and a tertiary diethylamino group (-N(CH₂CH₃)₂) at the C2 position. The presence of a stereocenter at the C2 carbon means the compound exists as a pair of enantiomers, (R) and (S).

The preferred IUPAC name for the (R)-enantiomer is (R)-N²,N²-diethylpropane-1,2-diamine. sigmaaldrich.com It is a derivative of the simpler parent compound, propane-1,2-diamine. wikipedia.org

Table 1: Chemical and Physical Properties of [(2R)-1-Aminopropan-2-yl]diethylamine

| Property | Value |

|---|---|

| IUPAC Name | (R)-N²,N²-diethylpropane-1,2-diamine sigmaaldrich.com |

| Molecular Formula | C₇H₁₈N₂ sigmaaldrich.com |

| Molecular Weight | 130.23 g/mol sigmaaldrich.com |

| CAS Number | 1807920-87-1 sigmaaldrich.com |

| Physical Form | Liquid sigmaaldrich.com |

| InChI Key | JNFLSJUGIONDMJ-SSDOTTSWSA-N sigmaaldrich.com |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Historical Context of Related Propane-1,2-diamine Derivatives in Chemical Synthesis

The parent compound, propane-1,2-diamine, has a well-established history as a fundamental component in chemical synthesis. wikipedia.orgsolubilityofthings.com It is recognized as the simplest chiral diamine and is frequently used as a bidentate ligand in coordination chemistry. wikipedia.orgchemicalbook.com Historically, its applications have spanned the synthesis of polyamides, agrochemicals, and pharmaceuticals. solubilityofthings.com

One notable derivative is N,N′-disalicylidene-1,2-propanediamine (salpn), which is synthesized from 1,2-diaminopropane (B80664) and used as a metal deactivating additive in motor oils. wikipedia.org The synthesis of propane-1,2-diamine itself has evolved over time. An industrial method involves the ammonolysis of 1,2-dichloropropane. wikipedia.org Another common preparation route is the amination of a mixture of 1-amino-2-propanol and 2-amino-1-propanol, which are derived from propylene (B89431) oxide and ammonia. chemicalbook.com More recent patented methods have focused on improving reaction selectivity by introducing a solvent to reduce the formation of unwanted cyclic byproducts. google.com

Overview of Academic Research Potential for this compound

While extensive published research specifically focused on this compound is limited, its structural features suggest considerable academic research potential. Its availability from chemical suppliers points to its use as a specialized building block in organic synthesis. sigmaaldrich.combldpharm.com

The molecule's combination of a primary amine, a tertiary amine, and a chiral center makes it a highly attractive candidate for several research areas:

Asymmetric Catalysis: The diamine structure is ideal for forming chiral ligands for metal-catalyzed asymmetric reactions. The distinct electronic and steric properties of the primary and tertiary amine groups could allow for fine-tuning of catalyst activity and enantioselectivity.

Complex Molecule Synthesis: As a chiral precursor, it can be incorporated into the synthesis of complex target molecules, such as natural products or pharmaceutical agents, where stereochemistry is critical.

Materials Science: Related diamines have been used as precursors for depositing amorphous carbon nitride films. sigmaaldrich.com The specific structure of this compound could be investigated for creating novel materials with tailored properties.

The research potential is further underscored by studies on its isomers. For instance, N,N-diethyl-1,3-propanediamine is used as an intermediate for dyes, pigments, and surfactants, while N,N'-diethyl-1,3-propanediamine is employed as a displacer in protein chromatography. fishersci.cathermofisher.comsigmaaldrich.com

Interdisciplinary Significance of Diethylaminoalkylamine Structures

The diethylaminoalkylamine motif is a recurring structural feature in compounds used across various scientific and industrial disciplines. The interdisciplinary significance of this functional group highlights the broader context in which this compound may find its applications.

Industrial Chemistry: Diethylamine (B46881) is a precursor for the corrosion inhibitor N,N-diethylaminoethanol. wikipedia.org Furthermore, derivatives of propane-1,2-diamine are utilized as additives in fuels and lubricants. chemicalbook.com

Electrochemistry: A related compound, N,N-diethyl, 2-propyne, 1-amine, functions as a high-performance leveling agent and brightener in nickel electroplating baths. mallakchemicals.com

Medicinal Chemistry: The core structure of diamines is prevalent in biologically active molecules. For example, derivatives of 1,3-diaminopropan-2-ol have been synthesized and evaluated for their potential as muscle relaxants. researchgate.net The unique substitution pattern of this compound makes it a valuable scaffold for developing new therapeutic agents.

Synthetic Intermediates: Diethylaminoalkylamines like 3-diethylaminopropylamine are widely used as intermediates in the synthesis of pigments and surfactants. fishersci.ca

The diverse roles of these related structures underscore the potential for this compound to become a significant tool in various fields, from materials science to drug discovery.

Structure

3D Structure

属性

IUPAC Name |

2-N,2-N-diethylpropane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2/c1-4-9(5-2)7(3)6-8/h7H,4-6,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNFLSJUGIONDMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40505600 | |

| Record name | N~2~,N~2~-Diethylpropane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5137-13-3 | |

| Record name | N~2~,N~2~-Diethylpropane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Aminopropan 2 Yl Diethylamine and Its Stereoisomers

Advanced Chemical Synthesis of Racemic (1-Aminopropan-2-yl)diethylamine

The preparation of racemic this compound is typically achieved through a multi-step process starting from readily available precursors. Key strategies focus on the initial synthesis of the propane-1,2-diamine backbone, followed by the selective installation of the diethylamino group.

Optimized Reaction Pathways and Reagent Selection

A primary route to racemic this compound involves the initial production of propane-1,2-diamine, which is then subsequently diethylated. An established industrial method for synthesizing propane-1,2-diamine is the ammonolysis of 1,2-dichloropropane. wikipedia.org This reaction, however, often results in a mixture of products and requires careful purification.

A more controlled and widely applicable laboratory-scale approach is the reductive amination of a suitable carbonyl compound. One optimized pathway begins with 1-aminopropan-2-one (B1265363), which can be subjected to reductive amination with diethylamine (B46881). This reaction proceeds via the formation of an intermediate enamine or iminium ion, which is then reduced in situ to the desired product.

A plausible and efficient method for the diethylation of the more accessible propane-1,2-diamine is through reductive amination with acetaldehyde (B116499) . In this process, propane-1,2-diamine is treated with two equivalents of acetaldehyde in the presence of a reducing agent. The reaction proceeds through the formation of imine intermediates which are subsequently reduced to form the N,N-diethyl group.

Table 1: Comparison of Reagents for Reductive Amination

| Reducing Agent | Advantages | Disadvantages |

| Sodium borohydride (B1222165) (NaBH₄) | Cost-effective, readily available | Can be less reactive, may require pH control |

| Sodium cyanoborohydride (NaBH₃CN) | Selective for imines over ketones/aldehydes | Toxic cyanide byproduct |

| Sodium triacetoxyborohydride (B8407120) (STAB) | Mild, effective for a wide range of substrates | More expensive |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | "Green" process, high atom economy | Requires specialized equipment (hydrogenator) |

Process Efficiency and Scalability Considerations

For large-scale production, process efficiency and scalability are paramount. The reductive amination of propane-1,2-diamine with acetaldehyde offers a convergent and atom-economical route. To enhance scalability, continuous flow processes can be employed. These systems offer improved heat and mass transfer, better control over reaction parameters, and can lead to higher yields and purity compared to batch processes. A similar continuous process has been reported for the preparation of N,N-dimethyl-1,3-propanediamine, highlighting the industrial feasibility of such methodologies. google.com

The choice of reducing agent also significantly impacts scalability. While catalytic hydrogenation is attractive from a green chemistry perspective, the use of borohydride reagents might be more practical for certain scales due to the lower initial investment in specialized equipment. The purification of the final product is typically achieved through distillation under reduced pressure.

Enantioselective Synthesis of Chiral this compound

The synthesis of enantiomerically pure forms of this compound requires strategies that can introduce or preserve chirality. These methods are crucial for applications where stereochemistry is critical.

Asymmetric Amination Strategies for Propane-1,2-diamine Scaffold

Asymmetric amination reactions are powerful tools for the enantioselective synthesis of chiral amines. One such strategy involves the asymmetric lithiation-substitution of a prochiral starting material. For instance, an imidazolidine, prepared from N-isopropylethylenediamine, can undergo deprotonation with a strong base like sec-butyllithium (B1581126) in the presence of a chiral ligand such as (-)-sparteine. acs.orgnih.gov The resulting chiral organolithium species can then react with an electrophile. Although not directly applied to this compound, this methodology could be adapted by using a suitable propylene-based scaffold.

Another approach is the catalytic asymmetric hydroamination of allylic amines. rsc.org This method involves the addition of an amine to an alkene in the presence of a chiral catalyst, leading to the formation of a chiral diamine.

Table 2: Key Features of Asymmetric Amination Strategies

| Strategy | Chiral Source | Key Reagents/Catalysts | Typical Outcome |

| Asymmetric Lithiation | Chiral Ligand | sec-BuLi, (-)-sparteine | High enantiomeric excess (ee) |

| Catalytic Hydroamination | Chiral Catalyst | Chiral metal complexes (e.g., Rh, Pd) | Good to excellent ee |

| Reductive Amination of Chiral Precursor | Chiral Substrate | Standard reducing agents | High diastereomeric/enantiomeric purity |

Chiral Pool Approaches Utilizing Stereodefined Precursors

The "chiral pool" approach leverages naturally occurring enantiomerically pure compounds as starting materials. Amino acids are excellent chiral precursors for the synthesis of chiral diamines. nih.gov For example, a synthetic route could start from a readily available chiral amino alcohol, such as (R)- or (S)-alaninol (2-aminopropan-1-ol). These can be synthesized with high enantioselectivity via the asymmetric transfer hydrogenation of the corresponding α-ketoamines. acs.orgnih.gov

The chiral amino alcohol can then be converted to the target diamine through a series of functional group manipulations. This might involve protection of the amino group, activation of the hydroxyl group (e.g., as a tosylate or mesylate), followed by nucleophilic substitution with diethylamine, and subsequent deprotection.

Diastereoselective Synthesis through Auxiliary Control

Diastereoselective synthesis often involves the use of a chiral auxiliary to control the stereochemical outcome of a reaction. In the context of synthesizing substituted diamines, a chiral auxiliary can be temporarily attached to the molecule to direct the approach of a reagent to one face of a prochiral center.

A relevant example is the diastereoselective synthesis of vicinal diamines through a rhodium-catalyzed three-component reaction of diazo compounds, diarylmethanimines, and ketimines. rsc.org This method allows for the construction of complex diamine structures with high diastereoselectivity. While this specific reaction may not directly yield this compound, the principle of using a metal catalyst to control the diastereoselective formation of C-N bonds is a powerful strategy that could be adapted.

Another approach involves the diastereoselective diamination of alkenes, where the stereochemistry of the starting alkene and the reaction conditions dictate the stereochemical outcome of the product. researchgate.net

Synthesis from 1-Aminopropan-2-ol (B43004)

A multi-step synthesis starting from the readily available amino alcohol, 1-aminopropan-2-ol, offers another alternative. wikipedia.org This pathway provides more control over the reaction sequence.

Protection and Oxidation: The primary amine of 1-aminopropan-2-ol can be protected using a suitable protecting group (e.g., Boc, Cbz). The secondary alcohol is then oxidized to a ketone, yielding a protected 1-aminopropan-2-one derivative.

Reductive Amination: This keto-intermediate undergoes reductive amination with diethylamine, as described previously.

Deprotection: The final step involves the removal of the protecting group to reveal the primary amine, yielding the target compound.

To produce a specific stereoisomer, one would start with an enantiomerically pure form of 1-aminopropan-2-ol, such as (R)- or (S)-1-aminopropan-2-ol. wikipedia.org

Purification and Isolation Techniques for Amine Products

The purification of the amine product this compound from the reaction mixture is critical to obtaining a compound of high purity. Several techniques can be employed, tailored to the properties of the amine and the impurities present.

Acid-Base Extraction: Being a basic compound, the diamine can be separated from neutral or acidic impurities through liquid-liquid extraction. The crude reaction mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). The amine will be protonated and move to the aqueous phase, leaving non-basic impurities in the organic layer. libretexts.org The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent. libretexts.org

Chromatography:

Flash Column Chromatography: This is a standard method for purifying organic compounds. For basic amines, which can interact strongly with acidic silica (B1680970) gel, modifications are often necessary. This can include using a mobile phase containing a small amount of a volatile base like triethylamine (B128534) to prevent peak tailing and product loss. sigmaaldrich.com Alternatively, a more basic stationary phase, such as alumina (B75360), can be used. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC): For high-purity isolation and for separating stereoisomers, HPLC is the method of choice. The separation of chiral amines can be achieved using chiral stationary phases (CSPs), such as those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose). google.comresearchgate.net The use of acidic additives in the mobile phase, like methanesulfonic acid, can improve separation by forming ion pairs with the amine analytes, enhancing their interaction with the CSP. google.com

Distillation: If the product is a liquid with a boiling point sufficiently different from other components in the mixture, distillation under reduced pressure can be an effective purification method. researchgate.net

Crystallization of Salts: Amines can be converted into crystalline salts by reacting them with a suitable acid (e.g., hydrochloric acid, tartaric acid). nih.gov The resulting salt may have different solubility properties than the impurities, allowing for purification by recrystallization. The pure amine can then be recovered by treating the salt with a base.

| Technique | Principle | Application Notes for this compound |

|---|---|---|

| Acid-Base Extraction | Separation based on the basicity of the amine. | Effective for removing non-basic impurities. The diamine forms a water-soluble salt in acidic solution. |

| Flash Chromatography | Separation based on polarity. | Requires a basic modifier (e.g., triethylamine) in the eluent when using silica gel, or use of an alumina column. |

| Chiral HPLC | Separation of enantiomers. | Utilizes a chiral stationary phase to resolve the (R) and (S) isomers. |

| Distillation | Separation based on boiling point differences. | Suitable for bulk purification if impurities are non-volatile or have significantly different boiling points. |

| Salt Crystallization | Purification via formation and recrystallization of a solid salt. | Can be effective for removing closely related impurities. Diastereomeric salt formation with a chiral acid can be used for resolving enantiomers. |

Green Chemistry Approaches in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact, improve safety, and increase efficiency.

Catalytic Processes: Instead of using stoichiometric reducing agents like sodium cyanoborohydride, which have poor atom economy, catalytic reductive amination is a greener alternative. This involves using molecular hydrogen (H₂) as the reducing agent in the presence of a metal catalyst (e.g., Rhodium, Ruthenium, or Nickel). researchgate.net This process generates only water as a byproduct, significantly improving the atom economy.

Biocatalysis: The use of enzymes offers a highly selective and environmentally benign route for amine synthesis. wikipedia.org Amine dehydrogenases (AmDHs) are a class of enzymes that can catalyze the reductive amination of ketones to produce chiral amines with very high enantioselectivity (>99% ee). nih.gov A synthesis utilizing an AmDH could directly convert 1-aminopropan-2-one and diethylamine into a specific enantiomer of the product under mild, aqueous conditions. These enzymatic systems can use ammonium (B1175870) formate (B1220265) as both the nitrogen source and the source of reducing equivalents, with inorganic carbonate as the only byproduct, making the process highly atom-efficient. nih.gov

Renewable Feedstocks: Exploring synthetic routes that begin from renewable resources is a key aspect of green chemistry. While direct precursors may not be bio-derived, related starting materials like 1-aminopropan-2-ol can be synthesized from amino acids such as threonine, which is a product of fermentation. wikipedia.org

| Green Chemistry Principle | Application in Synthesis | Benefit |

|---|---|---|

| Catalysis | Using H₂ with a metal catalyst (e.g., Raney Ni) for reductive amination. researchgate.net | Improves atom economy over stoichiometric reagents; reduces waste. |

| Biocatalysis | Employing amine dehydrogenases (AmDHs) for asymmetric reductive amination. nih.gov | High stereoselectivity, mild reaction conditions (aqueous, room temp), biodegradable catalyst. |

| Atom Economy | Catalytic reductive amination produces only water as a byproduct. | Maximizes the incorporation of starting materials into the final product. |

| Safer Solvents & Reagents | Using water as a solvent in biocatalytic methods; replacing toxic reagents. | Reduces risks to human health and the environment. |

Stereochemical Investigations of 1 Aminopropan 2 Yl Diethylamine

Chiral Resolution Techniques for (1-Aminopropan-2-yl)diethylamine Enantiomers

The separation of the racemic mixture of this compound into its individual enantiomers is a critical step for any application requiring stereochemically pure forms of the compound. A widely employed and effective method for the resolution of racemic amines is classical chiral resolution, which involves the formation of diastereomeric salts. acs.orgnih.gov

This technique leverages the principle that while enantiomers share identical physical properties, diastereomers exhibit distinct physical characteristics, such as solubility, which allows for their separation. The process typically involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. For a basic compound like this compound, suitable chiral resolving agents would be chiral carboxylic acids such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid. nih.gov

The reaction between the racemic (±)-(1-Aminopropan-2-yl)diethylamine and, for instance, (+)-tartaric acid would yield a mixture of two diastereomeric salts: [(R)-(1-Aminopropan-2-yl)diethylammonium][(+)-tartrate] and [(S)-(1-Aminopropan-2-yl)diethylammonium][(+)-tartrate]. Due to their different spatial arrangements, these diastereomeric salts will have different solubilities in a given solvent. Through a process of fractional crystallization, one of the diastereomeric salts will preferentially crystallize out of the solution, while the other remains dissolved. The less soluble diastereomer can then be isolated by filtration. Subsequently, treatment of the separated diastereomeric salt with a base will neutralize the chiral acid, liberating the enantiomerically enriched amine. The more soluble diastereomer remaining in the filtrate can also be treated with a base to recover the other enantiomer.

The efficiency of the resolution is highly dependent on the choice of the resolving agent and the crystallization solvent. A systematic screening of different chiral acids and solvents is often necessary to identify the optimal conditions for achieving high diastereomeric and, consequently, high enantiomeric purity.

Table 1: Potential Chiral Resolving Agents for this compound

| Resolving Agent | Chemical Structure | Acid Type |

| (+)-Tartaric Acid | HOOC-CH(OH)-CH(OH)-COOH | Dicarboxylic Acid |

| (-)-Mandelic Acid | C₆H₅-CH(OH)-COOH | α-Hydroxy Acid |

| (+)-Camphor-10-sulfonic Acid | C₁₀H₁₅O-SO₃H | Sulfonic Acid |

Enantiomeric Excess Determination and Optical Purity Assessment

Once the enantiomers of this compound have been separated, it is crucial to determine the enantiomeric excess (ee) and assess the optical purity of the resulting samples. Enantiomeric excess is a measure of the purity of a chiral substance, indicating how much more of one enantiomer is present compared to the other. wikipedia.org

A powerful and widely used technique for determining the enantiomeric excess of chiral amines is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in conjunction with chiral derivatizing agents (CDAs) or chiral shift reagents (CSRs).

Using Chiral Derivatizing Agents: This method involves reacting the enantiomerically enriched amine with a chiral derivatizing agent to form a new pair of diastereomers. These diastereomers, having different magnetic environments, will exhibit distinct and resolvable signals in the NMR spectrum. acs.orgnih.gov For a primary amine like the one in this compound, a suitable chiral derivatizing agent could be Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride. The integration of the corresponding peaks for each diastereomer in the ¹H or ¹⁹F NMR spectrum allows for the direct calculation of the enantiomeric excess. The accuracy of this method is generally high, with absolute errors often within 2.0%. nih.gov

Using Chiral Shift Reagents: Chiral shift reagents are typically lanthanide complexes that can reversibly bind to the chiral analyte. researchgate.net This interaction forms transient diastereomeric complexes, leading to a separation of the NMR signals for the two enantiomers. The magnitude of the induced shift difference is proportional to the concentration of the shift reagent. While this method avoids chemical modification of the analyte, it can sometimes suffer from line broadening of the NMR signals.

Table 2: Comparison of Methods for Enantiomeric Excess Determination

| Method | Principle | Advantages | Disadvantages |

| NMR with Chiral Derivatizing Agents | Formation of stable diastereomers with distinct NMR signals. | High accuracy and resolution. | Requires chemical modification of the analyte. |

| NMR with Chiral Shift Reagents | Formation of transient diastereomeric complexes causing signal separation. | No chemical modification of the analyte. | Can cause line broadening; sensitivity can be lower. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | High accuracy and sensitivity. | Requires specialized and often expensive chiral columns. |

The optical purity of the separated enantiomers can also be assessed by measuring the optical rotation using a polarimeter. An enantiomerically pure sample will rotate the plane of polarized light to a specific degree, known as the specific rotation. A racemic mixture will have an optical rotation of zero. The measured optical rotation of an enriched sample can be compared to the known specific rotation of the pure enantiomer to calculate the optical purity. However, this method is less precise than NMR or chiral chromatography and requires a known value for the specific rotation of the pure enantiomer.

Configurational Stability and Stereomutation Studies

The configurational stability of a chiral center refers to its resistance to racemization, the process by which an enantiomerically enriched sample converts into a racemic mixture. For chiral amines, the primary mechanism of racemization is pyramidal inversion at the nitrogen atom, if the nitrogen itself is the stereocenter and bears three different substituents. However, in this compound, the stereocenter is a carbon atom. Therefore, the configurational stability is primarily concerned with the integrity of this C-N bond and the potential for racemization under various conditions.

Generally, carbon-centered chirality in amines is considered configurationally stable under normal conditions. Racemization would require the breaking and reforming of a covalent bond at the chiral center, a process that typically necessitates harsh conditions such as high temperatures or the presence of strong acids or bases that could facilitate an elimination-addition mechanism or a proton abstraction to form a planar carbanion intermediate.

The study of stereomutation, or the interconversion of stereoisomers, would primarily involve investigating potential racemization pathways. This could be experimentally explored by subjecting an enantiomerically enriched sample to various conditions (e.g., different pH values, temperatures, presence of potential catalysts) and monitoring the enantiomeric excess over time using the analytical techniques described in the previous section.

Impact of Stereochemistry on Molecular Recognition and Interactions

The distinct three-dimensional arrangement of atoms in the enantiomers of this compound dictates how they interact with other chiral molecules. This phenomenon, known as stereoselective molecular recognition, is the basis for the differential biological activity of many chiral drugs and the efficacy of chiral catalysts.

In a biological context, receptors, enzymes, and other biological macromolecules are themselves chiral. Consequently, they will interact differently with the (R) and (S) enantiomers of this compound, leading to different physiological responses. This is often described using the "three-point attachment" model, where one enantiomer can establish a more favorable multi-point interaction with the binding site of a biological target than its mirror image.

In the realm of synthetic chemistry, chiral diamines are valuable as ligands for transition metal catalysts in asymmetric synthesis. sigmaaldrich.com The stereochemistry of the diamine ligand creates a chiral environment around the metal center, which can direct the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product. The specific stereoisomer of this compound used as a ligand would be expected to influence the enantioselectivity of such catalytic transformations. For instance, a Zn(II) complex of a chiral vicinal diamine has been shown to bind other chiral diamines stereoselectively, with the origin of this selectivity attributed to steric effects. acs.org

The study of these stereoselective interactions can be carried out using various techniques, including:

X-ray Crystallography: To determine the three-dimensional structure of complexes formed between the chiral diamine and other molecules, providing a detailed picture of the intermolecular interactions.

NMR Spectroscopy: To study the formation of diastereomeric complexes in solution and to quantify the strength of the interactions.

Circular Dichroism (CD) Spectroscopy: To probe the chiral environment and conformational changes upon binding to other molecules.

Understanding the impact of the stereochemistry of this compound on its molecular recognition properties is crucial for the rational design of new chiral catalysts, resolving agents, and potentially, pharmacologically active compounds.

Advanced Structural Characterization of 1 Aminopropan 2 Yl Diethylamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For (1-Aminopropan-2-yl)diethylamine, a complete NMR analysis would involve one-dimensional (¹H and ¹³C) and two-dimensional experiments to map out the connectivity and spatial relationships of all atoms in the molecule.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton (¹H) and carbon (¹³C) signals of this compound, a suite of two-dimensional NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling correlations. For instance, it would show the coupling between the protons of the ethyl groups' CH₂ and CH₃, the protons of the aminopropane backbone (CH, CH₂, and CH₃), and the protons on the two nitrogen atoms.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal in the molecule's backbone and side chains.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on typical values for similar amine structures.

| Atom Position | Hypothetical ¹³C Chemical Shift (ppm) | Hypothetical ¹H Chemical Shift (ppm) | Multiplicity |

| N-CH₂-CH₃ | ~45-50 | ~2.5-2.8 | Quartet |

| N-CH₂-CH₃ | ~12-15 | ~1.0-1.2 | Triplet |

| CH(CH₃) | ~50-55 | ~2.8-3.2 | Multiplet |

| CH₂-NH₂ | ~40-45 | ~2.6-2.9 | Multiplet |

| CH(CH₃) | ~18-22 | ~0.9-1.1 | Doublet |

| NH₂ | N/A | Broad singlet | Singlet |

| NH (diethyl) | N/A | Broad singlet | Singlet |

Solvent Effects on Amine Conformation and Dynamics

The conformation of this compound in solution would be influenced by the solvent used for NMR analysis. rsc.org In aprotic solvents like chloroform-d (B32938) (CDCl₃), intramolecular hydrogen bonding might be observed. In protic solvents like deuterium (B1214612) oxide (D₂O) or methanol-d₄ (CD₃OD), intermolecular hydrogen bonding with the solvent would dominate, potentially leading to different average conformations and affecting the chemical shifts and coupling constants of the amine protons. rsc.org Variable temperature NMR studies could also provide insight into the dynamics of the molecule, such as the rate of nitrogen inversion and rotation around the C-N bonds.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The nominal molecular weight of this compound is 130.23 g/mol . cymitquimica.com

Under electron ionization (EI), the molecule would ionize to form a molecular ion ([M]⁺•). Subsequent fragmentation would likely involve the cleavage of C-C and C-N bonds. Characteristic fragments would be expected from the loss of an ethyl group, or through alpha-cleavage adjacent to the nitrogen atoms, which is a common fragmentation pathway for amines. docbrown.info For example, a prominent peak might be observed at m/z 86, corresponding to the [CH(CH₃)N(CH₂CH₃)₂]⁺ fragment.

Hypothetical Mass Spectrometry Fragmentation Data

| m/z | Proposed Fragment Ion |

| 130 | [C₇H₁₈N₂]⁺• (Molecular Ion) |

| 115 | [M - CH₃]⁺ |

| 101 | [M - C₂H₅]⁺ |

| 86 | [M - CH₂NH₂]⁺ |

| 44 | [CH₂NH₂]⁺ |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy would provide information about the vibrational modes of the functional groups present in this compound.

N-H Stretching: The primary amine (-NH₂) would exhibit two characteristic stretching bands in the region of 3300-3500 cm⁻¹. The tertiary amine does not have an N-H bond and would not show a signal in this region.

C-H Stretching: Aliphatic C-H stretching vibrations would be observed in the 2850-3000 cm⁻¹ range.

N-H Bending: The N-H bending (scissoring) vibration of the primary amine would appear around 1590-1650 cm⁻¹.

C-N Stretching: C-N stretching vibrations for both the primary and tertiary amines would be found in the fingerprint region, typically between 1000 and 1250 cm⁻¹.

Single-Crystal X-ray Diffraction of this compound Derivatives and Salts

To date, no public crystal structure of this compound or its simple salts has been found in crystallographic databases. Obtaining a single crystal of the free base, which is a liquid at room temperature, would be challenging. However, it is a common practice to form crystalline salts (e.g., hydrochloride or hydrobromide salts) or derivatives to facilitate single-crystal X-ray diffraction analysis. rjlbpcs.comchemicalbook.com

Such an analysis would provide the most definitive structural information in the solid state, including precise bond lengths, bond angles, and the conformation of the molecule. It would also reveal the details of the crystal packing and any intermolecular interactions, such as hydrogen bonding between the amine protons and the counter-ions. chapman.eduresearchgate.netresearchgate.netaalto.fi

Gas-Phase Electron Diffraction for Conformational Analysis

Gas-phase electron diffraction is a powerful technique for determining the geometry of molecules in the gaseous state, free from intermolecular interactions that are present in the solid or liquid states. This method could be used to study the conformational preferences of this compound. The analysis would involve fitting the experimental scattering data to a theoretical model based on different possible conformers (e.g., different rotational isomers around the C-C and C-N bonds). This would yield information on the dominant conformer(s) in the gas phase and their relative populations.

Lack of Specific Research Data Hinders Comprehensive Analysis of this compound Coordination Chemistry

General principles of coordination chemistry allow for theoretical postulations regarding the behavior of this compound as a ligand. As a diamine, it possesses two nitrogen donor atoms, enabling it to coordinate with metal ions. The presence of both a primary amine (-NH2) and a tertiary amine (-NEt2) group, along with a chiral center at the second carbon of the propane (B168953) backbone, suggests potential for interesting coordination modes and applications in asymmetric catalysis.

However, without specific experimental data, any discussion on the following key areas would be purely speculative:

Coordination Modes and Denticity: While bidentate coordination through both nitrogen atoms is expected, the precise coordination angles, bond lengths, and potential for bridging modes in different metal complexes remain unknown.

Synthesis and Characterization of Metal Complexes: There is a lack of published methods for the synthesis of transition metal or main group metal complexes with this compound. Consequently, there is no characterization data, such as single-crystal X-ray diffraction, to confirm their structures.

Asymmetric Catalysis: The chirality of this compound makes it a candidate for a chiral ligand in asymmetric catalysis. However, there are no documented studies that have synthesized and tested its efficacy in inducing enantioselectivity in chemical reactions.

Influence of Ligand Substituents: The impact of the diethyl groups on the electronic and steric properties of the ligand and the resulting coordination geometry of its metal complexes has not been experimentally investigated.

Spectroscopic Probes: While techniques like UV-Vis and EPR spectroscopy are standard for studying metal-ligand interactions, no such spectra have been published for complexes of this compound.

Due to the lack of specific research findings, it is not possible to provide a detailed and evidence-based article on the coordination chemistry of this compound at this time. Further experimental research is required to elucidate the properties and potential applications of this compound in the field of coordination chemistry.

Article on this compound Unattainable Due to Lack of Specific Research Data

The initial search strategy targeted the electrochemical behavior of transition metal complexes, including but not limited to copper, nickel, and cobalt, with this compound. Subsequent searches using the systematic name N,N-diethyl-1,2-propanediamine also failed to retrieve relevant data.

The available scientific literature does contain extensive research on the electrochemical properties of metal complexes with structurally similar, yet distinct, ligands. These include various substituted ethylenediamines and other bidentate nitrogen-donor ligands. However, the subtle structural differences in ligands, such as the position and nature of substituent groups, can significantly influence the electronic environment of the metal center and, consequently, the electrochemical properties of the resulting complexes. Therefore, extrapolating data from related compounds to this compound would be scientifically unsound and speculative.

Without any dedicated research on the electrochemical properties of this compound metal complexes, it is not possible to generate a scientifically accurate and informative article on this topic as requested. The creation of data tables and a detailed discussion of research findings are contingent upon the existence of primary research data, which appears to be unavailable at this time.

Therefore, the requested article focusing solely on the electrochemical properties of this compound metal complexes cannot be produced.

Catalytic Applications of 1 Aminopropan 2 Yl Diethylamine and Its Metal Complexes

Asymmetric Catalysis Mediated by Chiral (1-Aminopropan-2-yl)diethylamine Complexes

There is no available information on the use of chiral complexes of this compound in asymmetric catalysis.

Enantioselective Hydrogenation Reactions

No data has been found regarding the application of this compound-derived catalysts in enantioselective hydrogenation reactions.

Asymmetric C-C Bond Forming Reactions

Specific examples of asymmetric carbon-carbon bond-forming reactions, such as aldol (B89426) or Michael additions, catalyzed by complexes of this compound are not present in the surveyed literature.

Mechanistic Pathways of Chiral Induction

Without experimental or computational studies on the catalytic activity of this compound complexes, any discussion on the mechanistic pathways of chiral induction would be purely speculative.

Non-Chiral Catalysis Involving this compound Derivatives

The scientific literature does not provide significant examples of non-chiral catalytic applications for derivatives of this compound.

Catalyst Reusability and Heterogenization Strategies

Information on strategies for the heterogenization and recycling of catalysts based on this compound is not available.

Ligand Tuning for Enhanced Catalytic Activity and Selectivity

There are no published studies on the tuning of this compound as a ligand to enhance catalytic performance.

Derivatization and Synthetic Utility of 1 Aminopropan 2 Yl Diethylamine As a Building Block

Synthesis of Functionalized Derivatives of (1-Aminopropan-2-yl)diethylamine

The presence of a primary amine group in this compound serves as a key handle for a multitude of functionalization reactions. One of the most common derivatizations involves the formation of Schiff bases through condensation with aldehydes or ketones. This reaction is typically straightforward and forms an imine linkage, which can be a final product or an intermediate for further transformations. For instance, the condensation of a diamine with an aldehyde can be a critical step in the synthesis of more complex ligands. shahucollegelatur.org.in

A notable example of derivatization of a related diamine is the synthesis of a novel bis(oxine) bidentate ligand, N,N'-di(8-hydroxyquinolinolyl-5-methyl)-N,N'-diethyl-1,3-propanediamine (QEPD). This was achieved through the condensation of 5-chloromethyl-8-hydroxyquinoline hydrochloride with N,N'-diethyl-1,3-propanediamine. core.ac.ukresearchgate.net This reaction highlights the potential for the primary amine of this compound to undergo similar nucleophilic substitution reactions to create elaborate ligand structures.

Furthermore, the primary amine can be acylated, alkylated, or sulfonylated to introduce a wide array of functional groups, thereby tuning the electronic and steric properties of the molecule for specific applications. The synthesis of various 1,3-diaminopropan-2-ol derivatives demonstrates the feasibility of such transformations on similar backbones. researchgate.net

A summary of potential derivatization reactions based on analogous compounds is presented below:

| Reagent | Functional Group Introduced | Potential Derivative of this compound |

| Aldehyde/Ketone | Imine (Schiff Base) | N-(Alkylidene/Arylidene)-N',N'-diethylpropan-1,2-diamine |

| Acyl Halide/Anhydride | Amide | N-(Acyl)-N',N'-diethylpropan-1,2-diamine |

| Alkyl Halide | Secondary Amine | N-(Alkyl)-N',N'-diethylpropan-1,2-diamine |

| Sulfonyl Chloride | Sulfonamide | N-(Sulfonyl)-N',N'-diethylpropan-1,2-diamine |

| Isocyanate/Isothiocyanate | Urea/Thiourea | N-(Carbamoyl/Thiocarbamoyl)-N',N'-diethylpropan-1,2-diamine |

Application in the Construction of Macrocyclic Ligands and Supramolecular Frameworks

The bifunctional nature of this compound makes it an attractive building block for the synthesis of macrocyclic ligands. The two nitrogen atoms can act as donor sites for metal coordination, and the propylene (B89431) backbone provides a flexible linker. The [n+n] condensation of diamines with dialdehydes is a common strategy for constructing macrocycles. nih.gov For example, the reaction of a diamine with a dialdehyde (B1249045) can lead to the formation of [2+2] or [3+3] macrocyclic Schiff bases, which can be subsequently reduced to the corresponding macrocyclic polyamines.

The formation of supramolecular frameworks through hydrogen bonding and other non-covalent interactions is another area where derivatives of this compound could find utility. The introduction of hydrogen bond donors and acceptors through derivatization of the primary amine can facilitate the self-assembly of intricate architectures. Metal complexes of Schiff bases derived from diamines have been shown to form supramolecular structures through hydrogen bonding. shahucollegelatur.org.in

Integration into Polymeric Materials and Coordination Polymers

The ability of this compound to be difunctionalized makes it a suitable monomer for the synthesis of various polymeric materials. For instance, it could be incorporated into polyamides or polyurethanes through reaction with dicarboxylic acids or diisocyanates, respectively. The diethylamino group would be a pendant functionality along the polymer chain, potentially influencing the polymer's properties such as solubility, basicity, and metal-coordinating ability.

A study on coordination polymers of a derivative of N,N'-diethyl-1,3-propanediamine (a close analog) with various divalent metal ions (Zn(II), Cu(II), Ni(II), Co(II), and Mn(II)) has been reported. core.ac.ukresearchgate.net The ligand, N,N'-di(8-hydroxyquinolinolyl-5-methyl)-N,N'-diethyl-1,3-propanediamine (QEPD), was synthesized and subsequently polymerized with the metal ions. core.ac.ukresearchgate.net The resulting coordination polymers exhibited interesting thermal and magnetic properties. core.ac.ukresearchgate.net This demonstrates the potential of this compound derivatives to act as building blocks for novel coordination polymers.

Below is a table summarizing the properties of the coordination polymers formed with the analogous ligand QEPD:

| Metal Ion | Color of Polymer | Magnetic Moment (B.M.) |

| Mn(II) | Dark Brown | 5.85 |

| Co(II) | Greenish Yellow | 4.95 |

| Ni(II) | Green | 3.15 |

| Cu(II) | Brownish Yellow | 1.82 |

| Zn(II) | Yellow | Diamagnetic |

Data sourced from Patel, A. D., Patel, R. S., & Patel, G. R. (2010). Coordination Polymers of N, N'-di-(8- Hydroxyquinolinolyl- 5-methyl)-N, N-diethyl-1, 3-propanediamine (QEPD). E-Journal of Chemistry, 7(3), 1023-1028. core.ac.ukresearchgate.net

Use in Multicomponent Reactions and Diversified Organic Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all the starting materials, are powerful tools in modern organic synthesis. The primary amine functionality of this compound makes it a suitable component for various MCRs.

For example, it could participate in the Ugi or Passerini reactions, which are classic examples of isocyanide-based MCRs. In a hypothetical Ugi four-component reaction, this compound could react with a ketone or aldehyde, an isocyanide, and a carboxylic acid to generate a complex α-acylamino amide derivative in a single step. The diversity of commercially available starting materials for these reactions allows for the rapid generation of large libraries of structurally diverse compounds.

While specific examples of MCRs involving this compound are not documented, the general reactivity of primary amines in these transformations is well-established. nih.gov The application of MCRs for the synthesis of active pharmaceutical ingredients is a burgeoning field, and building blocks like this compound could contribute to the development of novel molecular entities. nih.gov

Computational Chemistry and Theoretical Studies on 1 Aminopropan 2 Yl Diethylamine

Quantum Chemical Calculations of Molecular Geometry and Conformational Analysis

Quantum chemical calculations are essential for determining the three-dimensional structure and conformational preferences of (1-Aminopropan-2-yl)diethylamine. Conformational analysis involves studying the molecule's energy as a function of the rotation around its single bonds. lumenlearning.com For this compound, the key rotatable bonds are the C-C and C-N bonds of the propane (B168953) backbone and the C-N bonds of the diethylamino group.

The study of different rotamers (conformational isomers) helps in identifying the most stable, low-energy structures. masterorganicchemistry.com The staggered conformations are typically the most stable, minimizing steric hindrance, while eclipsed conformations represent energy maxima. masterorganicchemistry.com For the propane backbone, gauche and anti-arrangements of the amino and diethylamino groups are significant. The relative energies of these conformers determine the molecule's predominant shape in the gas phase. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and more commonly, Density Functional Theory (DFT), are employed to calculate the energies of these conformers and the barriers to rotation between them. researchgate.netnih.gov

Table 1: Illustrative Conformational Analysis Data for a Diamine Backbone This table presents hypothetical relative energies for key conformations, as would be determined by quantum chemical calculations. Actual values would require specific computation.

| Conformation (Dihedral Angle N-C-C-N) | Relative Energy (kJ/mol) | Key Feature |

|---|---|---|

| Anti (~180°) | 0.0 | Most stable, minimized steric repulsion |

| Gauche (~60°) | 3.5 | Slightly higher energy due to steric interaction |

| Eclipsed (0°) | 20.0 | Highest energy, represents rotational barrier |

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. nih.gov These studies provide insights into the molecule's reactivity, stability, and interaction with other chemical species. researchgate.net For this compound, DFT calculations can map the electron density distribution, identifying electron-rich and electron-poor regions.

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net For a diamine like this, the HOMO is expected to be localized on the nitrogen atoms, confirming their role as the primary nucleophilic centers.

Table 2: Representative DFT-Calculated Electronic Properties This table shows typical electronic property values that would be expected from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory).

| Property | Typical Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates electron-donating ability (nucleophilicity) |

| LUMO Energy | +1.5 eV | Indicates electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap | 7.7 eV | Relates to chemical stability and low reactivity |

| Dipole Moment | ~1.5 Debye | Indicates overall molecular polarity |

Molecular Dynamics (MD) Simulations of Solution-Phase Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, providing a detailed picture of their dynamics and interactions in a condensed phase, such as in a solvent. nih.govosti.gov For this compound, MD simulations can reveal how it interacts with solvent molecules like water or organic solvents.

These simulations model the motion of every atom based on a force field, which describes the potential energy of the system. nih.gov Key analyses from MD simulations include:

Solvation Structure: Radial Distribution Functions (RDFs) can be calculated to show the probability of finding solvent molecules at a certain distance from the amine groups. osti.gov This reveals the structure of the solvation shells and the nature of solute-solvent interactions.

Hydrogen Bonding: The dynamics of hydrogen bonds between the primary amine group (-NH2) and protic solvent molecules can be monitored, including their lifetimes and geometry.

Conformational Dynamics: MD simulations show how the molecule samples different conformations in solution, which can differ from the gas-phase predictions due to solvent effects.

Such simulations are crucial for understanding how the solvent environment influences the ligand's availability to coordinate with metal ions. osti.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic properties, which can then be compared with experimental data to validate the accuracy of the computational model. nih.govyoutube.com

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies of the molecule. nih.gov These frequencies correspond to specific bond stretches, bends, and torsions. For this compound, characteristic N-H, C-H, C-N, and C-C stretching and bending modes can be calculated. Comparing the computed spectrum with an experimental FTIR or Raman spectrum helps confirm the molecule's structure. nih.gov Often, calculated frequencies are scaled by a factor to improve agreement with experimental results. nih.gov

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within DFT. youtube.commdpi.com The predicted shifts are highly sensitive to the molecule's 3D structure and electronic environment, making them an excellent tool for structural elucidation. youtube.com

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies, which correspond to the absorption bands in a UV-Vis spectrum. youtube.comacs.org These calculations can help assign the electronic transitions observed experimentally.

Table 3: Comparison of Hypothetical Calculated vs. Experimental Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Typical Experimental Range (cm⁻¹) |

|---|---|---|

| N-H Stretch (primary amine) | 3350 - 3450 | 3300 - 3500 |

| C-H Stretch (alkyl) | 2850 - 2960 | 2850 - 2960 |

| N-H Bend (primary amine) | 1600 - 1640 | 1590 - 1650 |

| C-N Stretch | 1050 - 1150 | 1020 - 1250 |

Computational Modeling of Ligand-Metal Interactions and Catalytic Reaction Pathways

As a bidentate N-donor ligand, this compound is expected to form stable complexes with various transition metals. wikipedia.orgnih.gov Computational modeling, particularly with DFT, is a powerful tool for studying these interactions. researchgate.netnih.gov

Coordination and Binding Energy: Calculations can determine the preferred coordination geometry (e.g., square planar, tetrahedral) of the metal complex and the binding energy of the ligand to the metal center. nih.govresearchgate.net This helps in assessing the stability of the complex. The two nitrogen atoms can chelate to a metal ion, forming a stable five-membered ring.

Electronic Structure of Complexes: DFT calculations reveal how the electronic properties of the ligand and metal change upon complexation. researchgate.net For instance, metal complexation typically reduces the HOMO-LUMO gap, which can enhance the reactivity of the complex in catalytic applications. researchgate.net

Reaction Pathways: For catalytic processes, computational methods can map out the entire reaction mechanism. researchgate.netacs.org This involves locating transition states and intermediates along a reaction coordinate, allowing for the calculation of activation barriers. Such studies can explain the efficiency and selectivity of catalysts based on this ligand and guide the design of new, improved catalysts. researchgate.net

Advanced Analytical Methodologies for Trace Detection and Purity Assessment

Chromatographic Techniques for High-Purity Analysis (e.g., GC-MS, LC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful and widely used techniques for the separation, identification, and quantification of volatile and non-volatile compounds, respectively. These methods are indispensable for the high-purity analysis of (1-Aminopropan-2-yl)diethylamine.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is particularly suitable for the analysis of volatile amines like this compound. The technique separates compounds based on their boiling points and interactions with a stationary phase within a capillary column. The separated components are then ionized and detected by a mass spectrometer, which provides information about their mass-to-charge ratio, enabling their identification. For the analysis of amines, derivatization is sometimes employed to improve chromatographic peak shape and thermal stability. researchgate.net A typical GC-MS method for the purity assessment of this compound would involve a high-resolution capillary column, such as one coated with a dimethylpolysiloxane stationary phase.

A comprehensive two-dimensional gas chromatography (GCxGC) coupled with a nitrogen chemiluminescence detector (NCD) can offer enhanced resolution and specificity for nitrogen-containing compounds, which is beneficial for complex sample matrices. researchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a versatile technique that separates compounds in a liquid mobile phase before they are introduced into the mass spectrometer. It is particularly useful for less volatile or thermally labile compounds. Reversed-phase HPLC (RP-HPLC) is a common mode used for the analysis of amines. For basic compounds like this compound, the mobile phase is often buffered at an acidic pH to ensure the analyte is in its protonated form, leading to better peak shape and retention.

Below is a table summarizing typical chromatographic conditions for the analysis of this compound.

| Parameter | GC-MS | LC-MS/MS |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase | - | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |

| Carrier Gas | Helium | - |

| Flow Rate | 1.0 mL/min | 0.3 mL/min |

| Injection Mode | Split/Splitless | Autosampler |

| Temperature Program | Initial: 60°C, hold 2 minRamp: 10°C/min to 280°C, hold 5 min | Isothermal or Gradient |

| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI), Positive Mode |

| Detector | Mass Spectrometer (Quadrupole or Time-of-Flight) | Triple Quadrupole or Orbitrap Mass Spectrometer |

Capillary Electrophoresis for Enantiomeric Separation and Quantification

This compound is a chiral compound, existing as two enantiomers. As the biological activity of enantiomers can differ significantly, their separation and quantification are of utmost importance. Capillary electrophoresis (CE) is a highly efficient analytical technique for the separation of charged molecules and has proven to be particularly effective for chiral separations. nih.gov

The principle of chiral CE relies on the addition of a chiral selector to the background electrolyte. The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector, leading to different electrophoretic mobilities and thus, separation. Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for the separation of amines. nih.gov

For the enantiomeric separation of this compound, various cyclodextrins can be evaluated. The choice of the specific cyclodextrin (B1172386) and its concentration, as well as the pH and composition of the background electrolyte, are critical parameters that need to be optimized to achieve baseline separation. A dual cyclodextrin system can sometimes be employed to resolve complex mixtures of enantiomers. nih.gov

The following table presents potential chiral selectors and their likely impact on the enantiomeric separation of this compound.

| Chiral Selector | Potential Effect |

| β-Cyclodextrin (β-CD) | May provide partial to baseline separation depending on concentration and pH. |

| Heptakis(2,6-di-O-methyl)-β-cyclodextrin (DIMEB) | Often provides good resolution for amine enantiomers. nih.gov |

| Carboxymethyl-β-cyclodextrin (CM-β-CD) | Can offer alternative selectivity due to its charged nature. nih.gov |

| Sulfated-β-cyclodextrin | The strong negative charge can enhance interaction with positively charged amines. |

Development of High-Throughput Screening Methods for Reaction Optimization

The synthesis of this compound can be optimized through high-throughput screening (HTS) of reaction conditions. HTS allows for the rapid evaluation of a large number of variables, such as catalysts, solvents, temperatures, and reactant ratios, to identify the optimal conditions for yield and purity.

For the synthesis of amines, which often involves reductive amination or other catalytic processes, HTS can be coupled with rapid analytical techniques like LC-MS or GC-MS to quickly assess the outcome of each reaction. This approach significantly accelerates the process of method development and optimization. A process for preparing N,N-dimethyl-1,3-propanediamine through a continuous method has been developed, highlighting the potential for efficient synthesis. google.com The synthesis of 1,2-propanediamine via reductive amination of isopropanolamine has also been reported. researchgate.net

A hypothetical HTS experiment for the optimization of the final step in the synthesis of this compound could involve a 96-well plate format where different catalysts and solvents are tested simultaneously.

| Well | Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

| A1 | Pd/C | Methanol | 25 | 65 | 92 |

| A2 | PtO₂ | Methanol | 25 | 72 | 95 |

| A3 | Raney Nickel | Ethanol | 25 | 85 | 98 |

| B1 | Pd/C | Ethanol | 50 | 78 | 94 |

| B2 | PtO₂ | Ethanol | 50 | 81 | 96 |

| B3 | Raney Nickel | Methanol | 50 | 90 | 99 |

Impurity Profiling and Stability Studies of this compound

Impurity profiling is a critical aspect of drug development and quality control, as impurities can affect the efficacy and safety of a pharmaceutical product. A stability-indicating analytical method is one that can accurately and selectively quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products. chromatographyonline.comresearchgate.net

Potential Impurities:

Impurities in this compound can originate from starting materials, intermediates, by-products of the synthesis, or degradation of the final product. Based on a likely synthesis route involving the reaction of 1-amino-2-propanol with a diethylating agent or the reductive amination of a suitable precursor, potential impurities could include:

Starting Materials: Unreacted 1-amino-2-propanol wikipedia.org or other precursors.

Intermediates: Partially reacted intermediates.

By-products: Products of side reactions, such as over-alkylation or polymerization.

Degradation Products: Products formed due to exposure to light, heat, humidity, or oxidative conditions.

| Impurity Name | Structure | Potential Source |

| 1-Amino-2-propanol | CH₃CH(OH)CH₂NH₂ | Unreacted starting material |

| N-Ethyl-(1-aminopropan-2-yl)amine | CH₃CH(NH₂)CH₂NH(C₂H₅) | Incomplete diethylation |

| Triethyl-(1-aminopropan-2-yl)ammonium salt | CH₃CH(NH₂)CH₂N⁺(C₂H₅)₃ | Over-alkylation by-product |

| (1-Oxopropan-2-yl)diethylamine | CH₃C(=O)CH₂N(C₂H₅)₂ | Oxidation product |

Stability Studies:

Forced degradation studies are conducted to identify potential degradation pathways and to develop and validate a stability-indicating method. science.govnih.govscience.gov These studies involve subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. The degradation products are then identified and quantified.

A summary of a hypothetical stability study for this compound is presented below.

| Stress Condition | Duration | Observation | Major Degradants |

| Acid Hydrolysis (0.1 M HCl) | 24 hours | Slight degradation | Formation of 1-amino-2-propanol |

| Base Hydrolysis (0.1 M NaOH) | 24 hours | Negligible degradation | - |

| Oxidation (3% H₂O₂) | 8 hours | Significant degradation | Formation of (1-Oxopropan-2-yl)diethylamine and other oxidized species |

| Thermal (80°C) | 7 days | Minor degradation | Formation of unidentified minor impurities |

| Photolytic (UV light) | 48 hours | Negligible degradation | - |

Emerging Applications and Future Research Directions

Exploration in Advanced Materials Science

The bifunctional nature of (1-Aminopropan-2-yl)diethylamine, containing both a nucleophilic primary amine and a sterically hindered tertiary amine, makes it a compelling candidate for the synthesis and modification of advanced porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

Metal-Organic Frameworks (MOFs)

MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands. The incorporation of diamines into MOFs has been shown to significantly enhance their properties for specific applications, particularly in gas capture and separation. Diamine-appended MOFs exhibit exceptional CO2 adsorption capacities due to the strong interaction between the basic amine groups and the acidic CO2 molecules. acs.org The primary amine group of this compound could be utilized for post-synthetic modification of MOFs, grafting the molecule onto the framework's open metal sites. nih.gov This functionalization can lead to a step-like adsorption isotherm, which is beneficial for increasing the working capacity in temperature swing adsorption processes. nih.gov

The presence of the diethylamino group could introduce unique steric and electronic effects within the MOF pores, potentially tuning the adsorption and desorption kinetics of gases. Research on similar diamine-functionalized MOFs, such as Mg2(dobpdc), has demonstrated that the structure of the appended diamine systematically dictates the desorption temperature and working capacity for CO2 capture. researchgate.net

Table 1: Potential Impact of this compound in MOF Functionalization

| Feature of this compound | Potential Effect on MOF Properties | Relevant Application |

| Primary Amine Group | Covalent post-synthetic modification of MOF structure. | Gas separation, CO2 capture |

| Tertiary Amine Group | Alteration of pore environment and surface basicity. | Catalysis, selective adsorption |

| Alkyl Chain Backbone | Introduction of flexibility and specific steric constraints. | Fine-tuning of guest molecule interactions. |

Covalent Organic Frameworks (COFs)

COFs are another class of porous crystalline polymers constructed from organic building blocks linked by strong covalent bonds. Amine-functionalized COFs have attracted significant interest for carbon capture and as platforms for further chemical modifications. nih.gov The primary amine of this compound could serve as a reactive site for the synthesis of amine-linked COFs or for the post-synthetic modification of existing COF structures. researchgate.netresearchgate.net

The introduction of the diethylamino group into the pores of a COF could enhance its CO2 binding affinity and selectivity over other gases like nitrogen. nih.gov Studies on other amine-functionalized COFs have shown impressive CO2 uptake and excellent thermal and cycling durability. nih.gov The uniform distribution of amine functionalities within the COF structure is key to maximizing these properties.

Role of this compound in Sustainable Chemistry and Biocatalysis

The principles of sustainable or "green" chemistry and the use of biological catalysts are central to developing environmentally benign chemical processes. Amino alcohols and diamines are valuable building blocks and catalysts in this domain.

Sustainable Chemistry

Amino alcohols, which are structurally related to this compound, are considered high-value-added fine chemicals. alfa-chemistry.com They can be derived from renewable resources and are used as solvents, synthetic intermediates, and high-boiling bases. alfa-chemistry.com Similarly, this compound could potentially be synthesized from bio-based precursors and find applications as a green solvent or a catalyst in various organic transformations. For instance, glucamine derivatives with diethylamino motifs are being explored as green alternatives to conventional amino alcohols in industrial applications like metalworking fluids. researchgate.net

Biocatalysis

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and efficiency under mild conditions. researchgate.net Chiral 1,2-diamines are important structural motifs in many bioactive molecules and are often synthesized using biocatalytic methods. eurekalert.org Photoenzymatic catalysis, an emerging field, has enabled the synthesis of chiral vicinal diamines through enantioselective hydroamination reactions. eurekalert.org The structure of this compound makes it a potential substrate or product in such biocatalytic pathways.

Furthermore, diamines are precursors for the production of bio-based nylons, offering a sustainable alternative to petroleum-derived polymers. nih.gov Research into the biosynthesis of various diamines is ongoing, and this compound could be investigated as a monomer for novel bio-polyamides.

Interdisciplinary Research Integrating this compound with Biological Systems for Probe Development

The development of molecular probes for imaging and sensing biological processes is a highly interdisciplinary field. The functional groups present in this compound suggest its potential as a scaffold for creating such probes.

Amino alcohol derivatives are being studied for their potential antimicrobial and antifungal activities. mdpi.com The introduction of an amino alcohol moiety can enhance the biological activity of lead compounds. mdpi.com The structure of this compound, with its primary and tertiary amine functionalities, could be modified to develop new classes of bioactive molecules.

The diethylamino group is a common feature in fluorescent dyes, such as rhodamine derivatives. These dyes are known for their bright fluorescence and are widely used in biological imaging. The diethylamino group often plays a crucial role in the photophysical properties of these molecules. By incorporating this compound into a larger molecular structure containing a fluorophore, it may be possible to develop novel fluorescent probes for detecting specific analytes or cellular components. The primary amine provides a convenient handle for conjugation to biomolecules or other targeting moieties.

Development of Novel Sensor Technologies Utilizing this compound Derivatives

The ability of amine groups to interact with various analytes makes them excellent candidates for the development of chemical sensors. Diamine derivatives have been successfully employed in a range of sensor technologies.

Chemiresistive Sensors

Chemiresistors are a type of sensor where a change in electrical resistance occurs upon exposure to a chemical analyte. Diamines have been used as the sensing material in chemiresistive sensors for the detection of volatile organic compounds (VOCs) like aldehydes. rsc.org The amine groups interact with the carbonyl groups of the aldehydes, leading to a measurable change in resistance. rsc.org A sensor based on a composite of o-phenylene diamine and carbon black has shown good response and selectivity for aldehydes. rsc.org Derivatives of this compound could be immobilized on a transducer surface to create sensors for a variety of analytes.

Fluorescent Sensors

Fluorescent sensors offer high sensitivity and are widely used in chemical and biological sensing. The development of fluorescent probes for the discriminative detection of volatile primary aliphatic diamines is an active area of research. mdpi.com Conversely, a molecule like this compound could be incorporated into a sensor platform for the detection of other molecules. For example, its primary amine could be used to anchor it to a surface, while the tertiary amine could act as a binding site for a target analyte, leading to a change in the fluorescence of a nearby fluorophore.

Biosensors

Biosensors combine a biological recognition element with a transducer to detect a specific analyte. Amperometric biosensors for diamines have been developed using enzymes like putrescine oxidase, which catalyzes the oxidation of diamines to produce hydrogen peroxide that can be detected electrochemically. uaeu.ac.ae In another approach, diamine oxidase has been used in biosensors for the detection of histamine. researchgate.net While not a direct application of the compound itself, these examples highlight the importance of diamines in the field of biosensor development. Derivatives of this compound could be designed as specific substrates or inhibitors for certain enzymes, forming the basis of novel biosensors.

Table 2: Potential Sensor Applications for this compound Derivatives

| Sensor Type | Potential Role of this compound Derivative | Target Analytes |

| Chemiresistive | Active sensing layer interacting with analyte. | Aldehydes, other VOCs |

| Fluorescent | Component of a fluorescent probe, binding to analyte. | Metal ions, small organic molecules |

| Biosensor | Substrate or inhibitor for a specific enzyme. | Specific biological molecules |

常见问题

Basic Questions

Q. How can the synthesis of (1-Aminopropan-2-yl)diethylamine be optimized for high yield and enantiomeric purity?

- Methodological Answer : The compound is synthesized via reductive amination of a ketone or aldehyde precursor with diethylamine. Key steps include:

- Catalyst Selection : Use sodium cyanoborohydride or hydrogen gas with a palladium catalyst for selective reduction .

- Chiral Control : Employ (S)-1-chloro-2-propanol as the precursor to ensure enantiomeric specificity .

- Purification : Distillation or chromatography (e.g., HPLC with chiral columns) is critical to isolate the enantiomerically pure product (>95% purity) .

- Industrial Optimization : Continuous flow reactors with automated temperature/pressure control enhance reproducibility and scalability .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- Methodological Answer :

- GC-MS with Derivatization : Convert amines to stable derivatives (e.g., using benzenesulfonyl chloride) for precise quantification (linear range: 0.001–1 µg/L, R² = 0.999) .

- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak®) to resolve enantiomers and confirm optical purity .

- NMR Spectroscopy : ¹H/¹³C NMR distinguishes substituents on the propan-2-yl backbone (e.g., ethyl vs. methyl groups) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep in airtight containers at ≤25°C in a ventilated, ignition-free environment .

- PPE : Use nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure.

- Spill Management : Neutralize spills with dilute acetic acid and absorb with inert materials (e.g., vermiculite) .

Advanced Questions

Q. What strategies resolve contradictions in reported reactivity of this compound under varying solvent conditions?

- Methodological Answer :

- Solvent Polarity Effects : In polar aprotic solvents (e.g., DMF), the amine acts as a stronger nucleophile, favoring SN2 substitutions. In non-polar solvents, steric hindrance from ethyl groups dominates, reducing reactivity .

- Kinetic vs. Thermodynamic Control : Adjust reaction temperature to favor desired pathways (e.g., low temps for kinetic products, high temps for thermodynamic stability) .

Q. How does the chiral center in this compound influence its interactions in enzyme-substrate studies?

- Methodological Answer :

- Enantiomer-Specific Binding : The (S)-enantiomer forms hydrogen bonds with catalytic residues (e.g., in hydrolases), while the (R)-enantiomer may induce steric clashes, reducing activity .

- Experimental Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (KD) for each enantiomer .

Q. What computational methods predict the regioselectivity of nucleophilic substitution reactions involving this compound?

- Methodological Answer :